N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide
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Overview
Description
“N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl group, a pyrrolidinylsulfanyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be formed through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Chloro-phenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Acetamide Group: The final step often involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClN2O3S |
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Molecular Weight |
374.8g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H15ClN2O3S/c19-12-6-8-13(9-7-12)20-16(22)11-25-15-10-17(23)21(18(15)24)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,20,22) |
InChI Key |
QDWXZYBZQAFWMD-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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